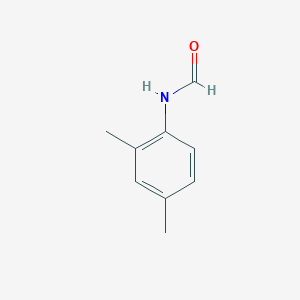
6-O-Triphenylmethyl-D-glucopyranose
Descripción general
Descripción
6-O-Triphenylmethyl-D-glucopyranose is a chemical compound renowned in the pharmaceutical industry for its role in developing treatments for diabetes and other metabolic disorders. It has also been studied for its potential as a gene delivery system for the treatment of genetic ailments .
Synthesis Analysis
The synthesis of 6-O-Triphenylmethyl-D-glucopyranose involves a multistep reaction that eventually leads to a mixture of hemiacetal (1-OH derivative) and 2 . The synthesis process is complex and requires careful control of the reaction conditions .Molecular Structure Analysis
The molecular formula of 6-O-Triphenylmethyl-D-glucopyranose is C25H26O6. Its molecular weight is 422.5 g/mol . The structure of this compound includes a glucopyranose ring with a triphenylmethyl group attached to the oxygen atom at the 6th position .Chemical Reactions Analysis
The chemical reactions involving 6-O-Triphenylmethyl-D-glucopyranose are complex and involve several steps. One such reaction is the acid-catalyzed exchange of the carbonyl oxygen atom of 3-O-benzyl-1,2-O-isopropylidene-6-O-triphenylmethyl-α-D-xylo-hexofuranos-5-ulose with [18O]H2O .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-O-Triphenylmethyl-D-glucopyranose include a molecular weight of 422.5 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 .Aplicaciones Científicas De Investigación
Glycoengineering and Vaccine Development
Glycoengineering aims to modify glycan structures for therapeutic purposes. 6-O-(Triphenylmethyl)-D-glucopyranose derivatives have been investigated as glycosylation precursors. By enzymatically incorporating these analogs into proteins or peptides, researchers can create glycoproteins with defined glycan structures. Such engineered glycoproteins are relevant for vaccine development, as they can enhance immune responses.
Mecanismo De Acción
Target of Action
This compound is a derivative of D-Glucose, which plays a crucial role in various biological processes, including energy production and cellular metabolism
Mode of Action
The triphenylmethyl group could potentially alter the compound’s interaction with these targets, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to glucose, it may influence pathways related to glucose metabolism, such as glycolysis or the pentose phosphate pathway
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-O-Triphenylmethyl-D-glucopyranose is currently limited. As a glucose derivative, it may share some pharmacokinetic properties with glucose, such as absorption in the gut and distribution throughout the body. The addition of the triphenylmethyl group could alter these properties, potentially affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 6-O-Triphenylmethyl-D-glucopyranose’s action are not well-documented. As a glucose derivative, it may have effects related to energy production and cellular metabolism. The specific effects would depend on the compound’s interaction with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-O-Triphenylmethyl-D-glucopyranose. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets. Additionally, the compound’s effects could be influenced by the physiological environment, such as the metabolic state of the cells .
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-MLYSRARTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611377 | |
| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Triphenylmethyl-D-glucopyranose | |
CAS RN |
67919-34-0 | |
| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




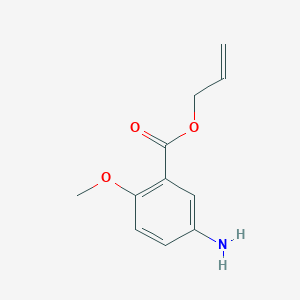

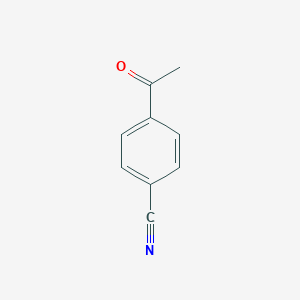
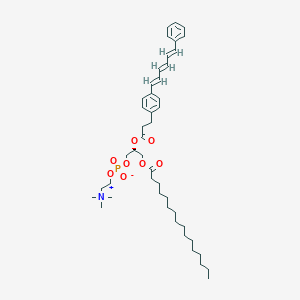
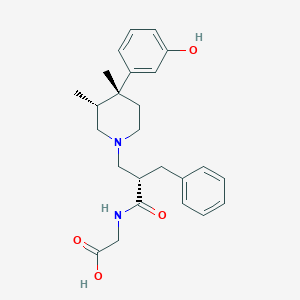
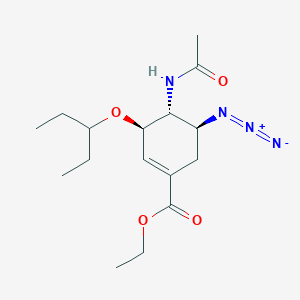
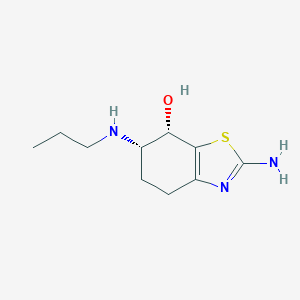

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
